2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(4-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both chlorophenyl and methoxyphenyl groups adds to its chemical diversity, making it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multiple steps. One common route includes the following steps:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Addition of the methoxyphenyl group: This can be done through an etherification reaction, where a methoxy group is added to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the chlorophenyl and methoxyphenyl groups could influence its binding affinity and specificity. The spiro structure might also play a role in its interaction with biological targets, potentially leading to unique effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one: Similar structure but lacks the methoxy group.
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one: Similar structure but the positions of the chlorophenyl and methoxyphenyl groups are swapped.
Uniqueness
The unique combination of the chlorophenyl and methoxyphenyl groups in 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one, along with its spiro structure, sets it apart from similar compounds. This unique structure could result in distinct chemical and biological properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C32H29ClN2O3S |
---|---|
Molecular Weight |
557.1g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C32H29ClN2O3S/c1-38-25-15-13-24(14-16-25)35-30(37)28-29(34-31(35)39-20-27(36)21-9-11-23(33)12-10-21)26-8-4-3-7-22(26)19-32(28)17-5-2-6-18-32/h3-4,7-16H,2,5-6,17-20H2,1H3 |
InChI Key |
QTAKUUUQHFZAKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)C6=CC=C(C=C6)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.